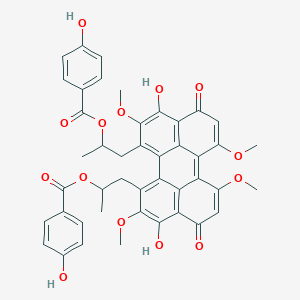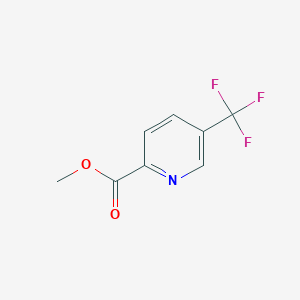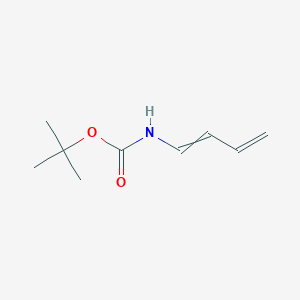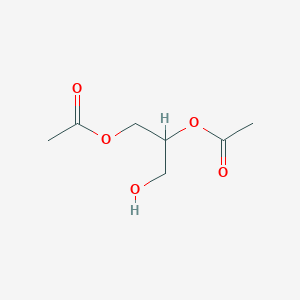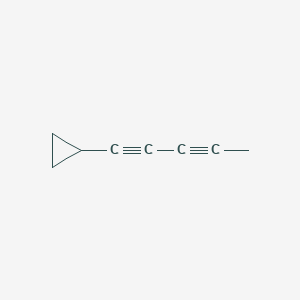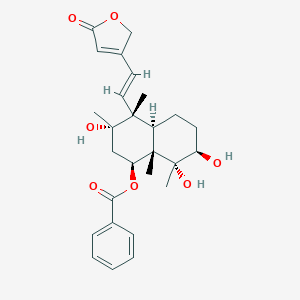
Scuterivulactone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scuterivulactone D is a natural product that was first isolated from the marine fungus Scutulispora sp. The compound belongs to the family of lactones and has shown promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Scuterivulactone D has shown promising biological activities, making it a potential candidate for drug development. The compound has been tested in vitro and in vivo for its anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, Scuterivulactone D was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of Scuterivulactone D is not fully understood, but it is believed to involve the modulation of several signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. Scuterivulactone D has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Effets Biochimiques Et Physiologiques
Scuterivulactone D has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. Scuterivulactone D has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
Scuterivulactone D has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. In addition, Scuterivulactone D has been shown to have potent biological activities, making it a useful tool for studying cellular signaling pathways. However, one limitation of Scuterivulactone D is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Scuterivulactone D. One area of interest is the development of Scuterivulactone D derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Scuterivulactone D and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, Scuterivulactone D is a natural product with promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to have several biochemical and physiological effects, making it a useful tool for studying cellular signaling pathways. While there are limitations to working with Scuterivulactone D, the compound's ease of synthesis and potent biological activities make it a valuable tool for scientific research. Future research on Scuterivulactone D should focus on the development of derivatives with improved pharmacological properties and the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer.
Méthodes De Synthèse
Scuterivulactone D is a complex natural product that requires a multi-step synthesis process. The first total synthesis of Scuterivulactone D was reported in 2016 by Zhu and colleagues. The synthesis involved 20 steps, and the overall yield was 0.5%. Since then, several other synthesis methods have been reported, including a convergent synthesis approach that involves the coupling of two key fragments.
Propriétés
Numéro CAS |
112609-09-3 |
|---|---|
Nom du produit |
Scuterivulactone D |
Formule moléculaire |
C27H34O7 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
[(1S,3S,4R,4aR,7R,8R,8aS)-3,7,8-trihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5,6,7-hexahydronaphthalen-1-yl] benzoate |
InChI |
InChI=1S/C27H34O7/c1-24(13-12-17-14-22(29)33-16-17)19-10-11-20(28)27(4,32)26(19,3)21(15-25(24,2)31)34-23(30)18-8-6-5-7-9-18/h5-9,12-14,19-21,28,31-32H,10-11,15-16H2,1-4H3/b13-12+/t19-,20-,21+,24-,25+,26+,27+/m1/s1 |
Clé InChI |
OLMPIDWZCBHRNQ-VBCSIWJFSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H]([C@@]2([C@@H]([C@@]1(C)/C=C/C3=CC(=O)OC3)CC[C@H]([C@]2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |
SMILES |
CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |
SMILES canonique |
CC1(CC(C2(C(C1(C)C=CC3=CC(=O)OC3)CCC(C2(C)O)O)C)OC(=O)C4=CC=CC=C4)O |
Synonymes |
scuterivulactone D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



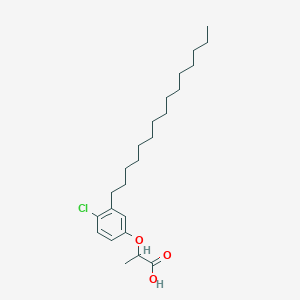
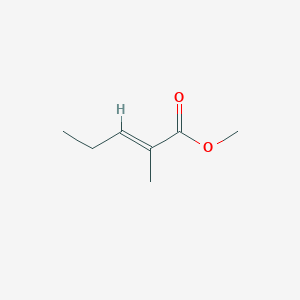

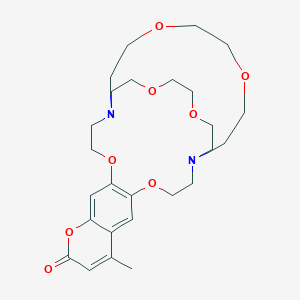
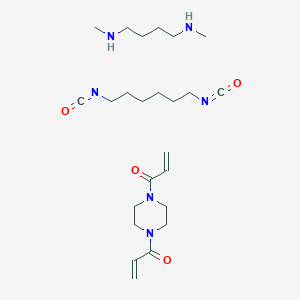
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
